molecular formula C9H6Cl2N2 B1487879 7,8-Dichloroquinolin-2-amine CAS No. 1339883-85-0

7,8-Dichloroquinolin-2-amine

Cat. No. B1487879
M. Wt: 213.06 g/mol
InChI Key: ZDJPZTMVFHTDJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,8-Dichloroquinolin-2-amine is a chemical substance with a wide range of applications in research and industry. It is a bulk and research quantity manufacturer .


Molecular Structure Analysis

The molecular formula of 7,8-Dichloroquinolin-2-amine is C9H6Cl2N2. The InChI code is 1S/C9H6Cl2N2/c10-6-3-1-5-2-4-7(12)13-9(5)8(6)11/h1-4H,(H2,12,13) .


Physical And Chemical Properties Analysis

7,8-Dichloroquinolin-2-amine is a powder with a molecular weight of 213.06 g/mol .

Scientific Research Applications

Palladium-Catalyzed Amination

The palladium-catalyzed amination of dichloroquinolines, including 7,8-dichloroquinolin-2-amine, with adamantane-containing amines demonstrates the utility of this compound in synthesizing complex amines. This method provided improved yields for 2,8-dichloroquinoline derivatives, showcasing the compound's role in selective synthesis processes (Abel et al., 2013).

Synthesis of Novel Compounds

7,8-Dichloroquinolin-2-amine has been utilized in the synthesis of novel benzo[h][1,6]naphthyridine derivatives. These derivatives represent a new class of building blocks for chemical synthesis, highlighting the compound's significance in creating new chemical entities (Toche et al., 2010).

Antimicrobial Activity

Research involving the synthesis of new 8-nitrofluoroquinolone derivatives from precursors including 7,8-dichloroquinolin-2-amine has shown promising antibacterial properties. These derivatives exhibited significant activity against both gram-positive and gram-negative bacteria, indicating the compound's potential in contributing to the development of new antibiotics (Al-Hiari et al., 2007).

Catalytic Amination

Chromium(II)-catalyzed amination of N-heterocyclic chlorides using 7,8-dichloroquinolin-2-amine showcases a ligand-free method to achieve aminated products. This approach is noteworthy for its regioselective catalysis, providing an efficient pathway to synthesize various aminated N-heterocycles (Steib et al., 2015).

Antioxidant Activity

A study on the synthesis and antioxidant activity of new selenium-containing quinolines derived from 7,8-dichloroquinolin-2-amine has highlighted its utility in producing compounds with significant antioxidant potential. This research indicates the potential of 7,8-dichloroquinolin-2-amine derivatives in developing therapeutic agents with antioxidant properties (Bocchini et al., 2020).

Safety And Hazards

The safety information for 7,8-Dichloroquinolin-2-amine indicates that it has a GHS07 pictogram and a warning signal word . The specific hazard statements and precautionary statements are not provided in the search results .

properties

IUPAC Name

7,8-dichloroquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2/c10-6-3-1-5-2-4-7(12)13-9(5)8(6)11/h1-4H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJPZTMVFHTDJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=CC(=N2)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-Dichloroquinolin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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